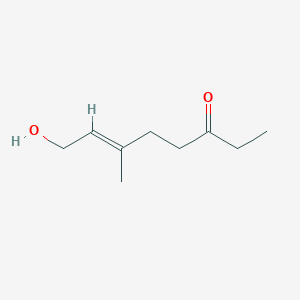

8-Hydroxy-6-methyloct-6-en-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(E)-8-hydroxy-6-methyloct-6-en-3-one |

InChI |

InChI=1S/C9H16O2/c1-3-9(11)5-4-8(2)6-7-10/h6,10H,3-5,7H2,1-2H3/b8-6+ |

InChI Key |

IRTNHJQPZIGRLT-SOFGYWHQSA-N |

Isomeric SMILES |

CCC(=O)CC/C(=C/CO)/C |

Canonical SMILES |

CCC(=O)CCC(=CCO)C |

Synonyms |

(E)-8-hydroxy-6-methyl-6-octen-3-one 8-hydroxy-6-methyl-6-octen-3-one |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 8 Hydroxy 6 Methyloct 6 En 3 One

Transformations of the Carbon-Carbon Double Bond

The trisubstituted alkene moiety in 8-Hydroxy-6-methyloct-6-en-3-one is a key site for a variety of addition and cleavage reactions. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Hydrogenation and Reductive Processes

The carbon-carbon double bond in this compound can be selectively reduced to the corresponding saturated analogue, 8-hydroxy-6-methyloctan-3-one. This is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions can influence the outcome, particularly in relation to the potential for simultaneous reduction of the ketone functionality.

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent such as ethanol (B145695) or ethyl acetate.

| Reagent/Catalyst | Product | Reaction Conditions |

| H₂, Pd/C | 8-hydroxy-6-methyloctan-3-one | Room temperature, 1-4 atm H₂ |

| H₂, PtO₂ (Adams' catalyst) | 8-hydroxy-6-methyloctan-3-one | Room temperature, atmospheric pressure |

| H₂, Raney Nickel | 8-hydroxy-6-methyloctan-3-one | Room temperature, moderate pressure |

Table 1: Typical conditions for the hydrogenation of the C=C double bond.

It is important to note that more forcing conditions, such as higher pressures and temperatures or the use of more active catalysts like rhodium on alumina, may lead to the concurrent reduction of the ketone to a secondary alcohol.

Epoxidation and Dihydroxylation Reactions

The electron-rich double bond of this compound is susceptible to electrophilic attack, leading to the formation of epoxides and diols.

Epoxidation: The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of the corresponding epoxide, 6,7-epoxy-8-hydroxy-6-methyloctan-3-one. The stereochemistry of the resulting epoxide is influenced by the directing effect of the allylic hydroxyl group. Due to the presence of the hydroxyl group, the epoxidation is likely to occur syn to this group when using reagents that can coordinate with it. Alternatively, epoxidation of α,β-unsaturated ketones can be achieved under Weitz-Scheffer conditions using hydrogen peroxide in the presence of a base. nih.govyoutube.com

Dihydroxylation: The conversion of the double bond to a vicinal diol can be accomplished using osmium tetroxide (OsO₄) in a process known as dihydroxylation. masterorganicchemistry.com This reaction proceeds via a concerted mechanism, resulting in the syn-addition of two hydroxyl groups across the double bond. The Upjohn dihydroxylation utilizes a catalytic amount of OsO₄ in the presence of a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.org This method provides a milder and more cost-effective alternative to using stoichiometric OsO₄. The product of this reaction would be 6,7,8-trihydroxy-6-methyloctan-3-one.

| Reagent | Product | Key Features |

| m-CPBA | 6,7-epoxy-8-hydroxy-6-methyloctan-3-one | Stereoselective, directed by allylic -OH |

| H₂O₂, NaOH | 6,7-epoxy-8-hydroxy-6-methyloctan-3-one | Weitz-Scheffer conditions |

| OsO₄ (cat.), NMO | 6,7,8-trihydroxy-6-methyloctan-3-one | syn-dihydroxylation |

Table 2: Reagents for epoxidation and dihydroxylation.

Oxidative Cleavage and Ozonolysis

The carbon-carbon double bond can be cleaved through oxidative processes, leading to the formation of smaller carbonyl-containing fragments.

Ozonolysis: This powerful reaction involves the treatment of the alkene with ozone (O₃) followed by a workup step. wikipedia.org The choice of workup conditions determines the final products. A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc dust, will yield aldehydes or ketones. In the case of this compound, ozonolysis with a reductive workup would cleave the double bond to produce 5-hydroxy-3-oxohexanal and acetone. An oxidative workup, using hydrogen peroxide, would oxidize the initially formed aldehyde to a carboxylic acid, resulting in 5-hydroxy-3-oxohexanoic acid and acetone. The ozonolysis of α,β-unsaturated ketones is a known method for producing organic acids. rsc.orgunacademy.com

Oxidative Cleavage with Permanganate (B83412): Strong oxidizing agents like potassium permanganate (KMnO₄) under hot, acidic, or basic conditions can also cleave the double bond. This method typically leads to the formation of carboxylic acids and ketones. For this compound, this would be expected to yield 5-hydroxy-3-oxohexanoic acid and acetone.

| Reagent | Workup | Products |

| 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Reductive | 5-hydroxy-3-oxohexanal and Acetone |

| 1. O₃; 2. H₂O₂ | Oxidative | 5-hydroxy-3-oxohexanoic acid and Acetone |

| KMnO₄ (hot, acidic/basic) | - | 5-hydroxy-3-oxohexanoic acid and Acetone |

Table 3: Conditions for oxidative cleavage and ozonolysis.

Cycloaddition Reactions (e.g., Ene reactions)

Reactions of the Ketone Functionality

The ketone group at the 3-position is another reactive site in this compound, primarily undergoing nucleophilic addition and reduction reactions.

Nucleophilic Additions and Reductions

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, oct-2-en-3,8-diol, 6-methyl-. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comyoutube.comyoutube.com NaBH₄ is a milder reagent and is generally preferred for the selective reduction of ketones in the presence of other reducible functional groups, such as esters or carboxylic acids. youtube.comyoutube.com The reaction with NaBH₄ is typically carried out in a protic solvent like methanol (B129727) or ethanol. The resulting product will be a mixture of diastereomers due to the formation of a new stereocenter at the C-3 position. The use of chiral reducing agents can achieve asymmetric reduction. rsc.org

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) readily add to the ketone, forming tertiary alcohols after an acidic workup. For example, the reaction with methylmagnesium bromide (CH₃MgBr) would yield 3,6-dimethyl-oct-6-ene-3,8-diol. Care must be taken as these strong nucleophiles can also potentially react with the hydroxyl group at the C-8 position.

| Reagent | Product | Reaction Type |

| NaBH₄, CH₃OH | oct-2-en-3,8-diol, 6-methyl- | Ketone Reduction |

| 1. CH₃MgBr; 2. H₃O⁺ | 3,6-dimethyl-oct-6-ene-3,8-diol | Grignard Addition |

| 1. PhLi; 2. H₃O⁺ | 6-methyl-3-phenyl-oct-6-ene-3,8-diol | Organolithium Addition |

Table 4: Nucleophilic additions to the ketone functionality.

The dual functionality of this compound provides a platform for a multitude of selective chemical modifications. By carefully choosing reagents and reaction conditions, chemists can target either the carbon-carbon double bond or the ketone group, enabling the synthesis of a wide range of derivatives with potential applications in various fields of chemical research.

Enolization and Alpha-Substitution Reactions

The ketone functionality in this compound allows for enolate formation at the α-carbons (C-2 and C-4). The regioselectivity of enolate formation, and subsequent α-substitution, is influenced by the reaction conditions. libretexts.orgnih.gov

Under kinetic control (e.g., using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures), the less substituted enolate is preferentially formed by deprotonation at the C-2 methyl group. libretexts.org This kinetic enolate can then react with various electrophiles. In contrast, under thermodynamic control (e.g., using a weaker base at higher temperatures), the more stable, substituted enolate is favored through deprotonation at the C-4 methylene (B1212753) group. libretexts.org

Alpha-alkylation is a key transformation of ketone enolates, forming a new carbon-carbon bond. libretexts.orgnih.gov The choice of alkylating agent is crucial; primary halides or tosylates are typically used to avoid competing elimination reactions. libretexts.org The reaction proceeds via an SN2 mechanism where the enolate acts as the nucleophile. libretexts.org Recent advancements have explored nickel-catalyzed alkylation of unsymmetrical ketones with allylic alcohols, which can lead to selective alkylation at the more-hindered α-site under neutral conditions. nih.gov

Table 1: Regioselective Alpha-Alkylation of this compound

| Control | Base/Conditions | Major Enolate Intermediate | Potential Alkylation Product (with R-X) |

| Kinetic | LDA, THF, -78 °C | Less substituted (at C-2) | 8-Hydroxy-2,6-dimethyloct-6-en-3-one |

| Thermodynamic | NaOEt, EtOH, RT | More substituted (at C-4) | 8-Hydroxy-4-alkyl-6-methyloct-6-en-3-one |

Derivatives for Structural Elucidation and Biological Probes

The presence of both hydroxyl and ketone groups in this compound necessitates derivatization for certain analytical techniques, such as gas chromatography-mass spectrometry (GC-MS). epa.govresearchgate.net Derivatization enhances the volatility and thermal stability of the compound. researchgate.netresearchgate.net

Common derivatization strategies involve the simultaneous modification of both functional groups. epa.govresearchgate.net Silylation is a widely used method, where active hydrogens in hydroxyl groups are replaced by a silyl (B83357) group, like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). gcms.cz Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed for this purpose. epa.gov For the ketone group, derivatization to an oxime is a common approach, using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.com The resulting derivatives are more amenable to GC analysis. gcms.czsigmaaldrich.com

While specific biological probes derived from this compound are not extensively documented, its functional groups offer handles for introducing reporter groups. For instance, the hydroxyl group can be esterified with a fluorescent carboxylic acid, or the ketone can be converted to a hydrazone bearing a biotin (B1667282) tag for affinity-based studies.

Table 2: Common Derivatization Reactions for Analytical Purposes

| Functional Group | Reagent | Derivative Type | Purpose |

| Hydroxyl | MSTFA | Trimethylsilyl ether | Increase volatility for GC epa.gov |

| Ketone | PFBHA | Oxime | Enhance detectability in GC-MS sigmaaldrich.com |

| Both | MSTFA/TMIS/DTE | Silyl ether/Silyl enol ether | Simultaneous derivatization epa.gov |

Reactivity of the Hydroxyl Group

The primary allylic alcohol in this compound is a versatile functional group that can undergo a range of transformations.

The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid, acid chloride, or anhydride (B1165640). nih.govgoogle.com This esterification can be catalyzed by acids or proceed via activation of the alcohol. nih.gov For example, direct coupling with carboxylic acids can be achieved using palladium catalysis. nih.gov The synthesis of allylic esters is a fundamental transformation in organic synthesis. nih.govnih.gov Etherification can be accomplished under standard conditions, such as the Williamson ether synthesis, although care must be taken to avoid competing reactions.

The primary allylic alcohol can be selectively oxidized to the corresponding aldehyde, forming 8-oxo-6-methyloct-6-en-3-one, without affecting the ketone or the C=C double bond. jove.comcommonorganicchemistry.com Manganese dioxide (MnO₂) is a classic and highly specific reagent for the oxidation of allylic and benzylic alcohols. jove.comacs.orgcommonorganicchemistry.com The reaction is typically carried out under mild, neutral conditions. commonorganicchemistry.com Other reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can also be used. commonorganicchemistry.com Tandem oxidation-esterification has also been reported where N-heterocyclic carbenes catalyze the oxidation of allylic alcohols to esters in the presence of MnO₂. acs.org

The hydroxyl group of an allylic alcohol is a poor leaving group, but it can be activated to undergo nucleophilic substitution. thieme-connect.comsioc-journal.cnthieme-connect.com One common strategy is to protonate the hydroxyl group in the presence of a strong acid, forming a better leaving group (water). jove.com However, this can be problematic for base-sensitive nucleophiles. jove.com Alternatively, the alcohol can be converted to a better leaving group, such as a tosylate or a halide. jove.com Transition metal catalysts, such as those based on palladium, iridium, or rhodium, can facilitate the direct nucleophilic substitution of allylic alcohols, generating a π-allyl metal intermediate that then reacts with a nucleophile. rsc.orglibretexts.org This approach is often more atom-economical. thieme-connect.comthieme-connect.com

Stereochemical Control in Chemical Transformations of this compound

Achieving stereochemical control in reactions of this compound is a key consideration for the synthesis of stereochemically pure products. The molecule itself possesses a stereogenic center if the double bond is considered in a specific isomeric form (E or Z).

In α-substitution reactions, the formation of a new stereocenter at the α-carbon can be controlled by using chiral auxiliaries or chiral catalysts. For instance, asymmetric alkylation of β-keto esters has been achieved with high enantioselectivity. acs.org

For reactions at the allylic alcohol, such as nucleophilic substitution, stereocontrol is a well-studied area. Catalytic asymmetric allylic alkylation, for example, often employs chiral ligands on a metal catalyst (e.g., palladium or iridium) to induce enantioselectivity. nih.govlibretexts.org The stereochemical outcome (retention or inversion) depends on the mechanism of the nucleophilic attack on the π-allyl metal intermediate.

The relative stereochemistry between the existing functionalities and any newly created stereocenters can be influenced by substrate control, where the existing chiral information in the molecule directs the approach of the reagent. For example, in the oxy-Michael addition to related β,γ-unsaturated α-keto esters, high diastereoselectivity can be achieved. nih.gov

Diastereoselective and Enantioselective Reactions

Currently, there is no specific information available in peer-reviewed literature that describes the diastereoselective or enantioselective reactions of this compound. General principles of stereoselective synthesis can be applied to predict potential reaction outcomes. For instance, the ketone and hydroxyl functional groups, along with the alkene moiety, present multiple sites for stereocontrolled transformations.

Hypothetically, the reduction of the ketone at the C3 position could be carried out using chiral reducing agents to induce enantioselectivity, leading to the formation of a new stereocenter. Similarly, reactions at the double bond, such as epoxidation or dihydroxylation, could be influenced by the existing stereocenter at C5 (if the starting material is enantiomerically pure) or by chiral reagents to control the diastereoselectivity of the product. However, without experimental data, any discussion remains speculative.

Table 1: Hypothetical Stereoselective Reactions of this compound

| Reaction Type | Reagent/Catalyst (Example) | Potential Product Stereochemistry |

| Ketone Reduction | Chiral Borane Reagents (e.g., (R)-CBS) | Enantioselective formation of a secondary alcohol |

| Epoxidation | m-CPBA followed by kinetic resolution | Diastereoselective formation of an epoxide |

| Dihydroxylation | Asymmetric Dihydroxylation (e.g., AD-mix-β) | Diastereoselective formation of a diol |

Note: The data in this table is hypothetical and based on general principles of organic chemistry, as no specific research on this compound is available.

Impact of Existing Stereocenters on New Bond Formation

The influence of an existing stereocenter on the formation of new stereocenters is a fundamental concept in stereoselective synthesis, often referred to as substrate control. In the case of this compound, if the molecule were available in an enantiomerically pure form (e.g., as a specific stereoisomer at a yet-to-be-defined chiral center), this existing stereocenter would be expected to direct the stereochemical outcome of subsequent reactions.

For example, in a reaction such as an aldol (B89426) addition where the enolate of this compound reacts with an aldehyde, the existing stereocenter would likely favor the formation of one diastereomer over the other. The steric and electronic environment created by the substituents around the stereocenter would dictate the preferred trajectory of the incoming electrophile. Models such as the Felkin-Anh or Cram's rule are often used to predict the major diastereomer in such reactions.

However, without access to studies that have synthesized and reacted specific stereoisomers of this compound, any analysis of the impact of existing stereocenters remains theoretical. There are no published research findings to create a data table illustrating this impact.

Advanced Spectroscopic Characterization for Structural Elucidation of 8 Hydroxy 6 Methyloct 6 En 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

One-Dimensional NMR (¹H, ¹³C) for Connectivity and Functional Group Assignment

One-dimensional NMR experiments are the cornerstone of structural elucidation, offering initial insights into the number and types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each proton. The chemical shift (δ) indicates the electronic environment, the integration reveals the number of protons, and the multiplicity (splitting pattern) shows the number of neighboring protons.

Illustrative ¹H NMR Data for 8-Hydroxy-6-methyloct-6-en-3-one

| Proton Label | Illustrative Chemical Shift (δ, ppm) | Illustrative Multiplicity | Illustrative Coupling Constant (J, Hz) | Assignment |

| H-1 | 1.05 | t | 7.5 | CH₃-CH₂- |

| H-2 | 2.45 | q | 7.5 | -CH₂-C(=O)- |

| H-4 | 2.70 | t | 7.0 | -C(=O)-CH₂- |

| H-5 | 2.30 | t | 7.0 | -CH₂-C= |

| H-7 | 5.40 | t | 7.0 | =CH-CH₂OH |

| H-8 | 4.15 | d | 7.0 | -CH₂OH |

| H-9 (CH₃) | 1.70 | s | - | =C-CH₃ |

| OH | 1.90 | br s | - | -OH |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon atoms and their chemical environments. The chemical shifts are indicative of the carbon type (alkane, alkene, carbonyl, etc.).

Illustrative ¹³C NMR Data for this compound

| Carbon Label | Illustrative Chemical Shift (δ, ppm) | Assignment |

| C-1 | 8.0 | CH₃- |

| C-2 | 35.5 | -CH₂-C(=O)- |

| C-3 | 211.0 | >C=O |

| C-4 | 42.0 | -C(=O)-CH₂- |

| C-5 | 25.0 | -CH₂-C= |

| C-6 | 138.0 | =C(CH₃)- |

| C-7 | 125.0 | =CH- |

| C-8 | 58.5 | -CH₂OH |

| C-9 | 16.0 | =C-CH₃ |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

2D NMR experiments provide correlations between different nuclei, allowing for the unambiguous assignment of the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For instance, a cross-peak between the signals at 1.05 ppm (H-1) and 2.45 ppm (H-2) would confirm the ethyl group attached to the carbonyl.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. Each cross-peak connects a proton signal to the carbon signal of the atom it is bonded to, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds. This is crucial for connecting different fragments of the molecule. For example, a correlation between the protons of the methyl group at C-9 (1.70 ppm) and the carbons C-5, C-6, and C-7 would firmly establish the position of the methyl group on the double bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. This is particularly important for determining stereochemistry.

Stereochemical Assignments via Coupling Constants and NOE Effects

The geometry of the double bond and the relative stereochemistry of any chiral centers can be determined using NMR.

Coupling Constants (J): The magnitude of the coupling constant between vinylic protons can help determine the geometry of the double bond. For the (E)-isomer of this compound, a ³J coupling constant between H-5 and H-7 would typically be in the range of 11-18 Hz, while for the (Z)-isomer, it would be in the range of 6-12 Hz.

NOE Effects: For the double bond in this compound, an NOE correlation between the methyl protons (H-9) and the methylene (B1212753) protons at C-5 would suggest a (Z)-configuration, while an NOE between the methyl protons (H-9) and the vinylic proton (H-7) would indicate an (E)-configuration.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of the compound. For this compound, the molecular formula is C₉H₁₆O₂. The calculated exact mass for this formula is 156.11503 u. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula. youtube.com

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecule's structure.

Illustrative MS/MS Fragmentation for this compound

The protonated molecule [M+H]⁺ (m/z 157.1223) would be expected to undergo several characteristic fragmentation reactions:

Loss of water (-18 Da): A common fragmentation for alcohols, leading to a fragment ion at m/z 139.1118.

Alpha-cleavage adjacent to the carbonyl group: Cleavage of the C2-C3 bond would result in the loss of an ethyl radical (•CH₂CH₃), giving a fragment at m/z 128.0856. Cleavage of the C3-C4 bond would lead to the loss of a C₅H₉O radical, resulting in a fragment at m/z 57.0335, corresponding to the ethylcarbonyl cation.

McLafferty rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This could lead to the neutral loss of but-1-ene and the formation of an enol radical cation at m/z 100.0524.

By analyzing these fragmentation pathways, the connectivity of the different functional groups within the molecule can be confirmed.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and its complementary technique, Raman spectroscopy, are powerful analytical tools that investigate the vibrational modes of a molecule. The resulting spectra act as a molecular fingerprint, providing definitive evidence for the presence of specific functional groups and offering valuable insights into the molecule's three-dimensional structure.

The IR spectrum of this compound is defined by characteristic absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the ketone carbonyl (C=O) group, and the carbon-carbon double bond (C=C).

Hydroxyl (-OH) Group: The O-H stretching vibration of the alcohol functionality gives rise to a prominent, broad band in the 3600-3200 cm⁻¹ region of the IR spectrum. uomustansiriyah.edu.iq The significant broadening is a direct result of intermolecular hydrogen bonding in the condensed phase. uomustansiriyah.edu.iq In very dilute solutions of a nonpolar solvent, a sharper, "free" hydroxyl peak might be observed around 3650-3550 cm⁻¹.

Carbonyl (C=O) Group: The ketone group is responsible for one of the strongest and sharpest absorptions in the spectrum. Because the carbonyl group at the 3-position is not conjugated with the double bond at the 6-position, it is classified as a saturated aliphatic ketone. This functionality typically exhibits a C=O stretching vibration near 1715 cm⁻¹. libretexts.orgpressbooks.publibretexts.org This intense band is a key diagnostic marker for the compound. libretexts.org

Alkene (C=C) Group: The trisubstituted carbon-carbon double bond at the 6-position has a characteristic C=C stretching vibration that appears in the 1680-1640 cm⁻¹ range. youtube.com This peak is generally of medium to weak intensity. Additionally, the vinylic C-H bond (on C7) will show a stretching vibration at a frequency slightly above 3000 cm⁻¹, typically around 3080-3010 cm⁻¹. libretexts.org

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |

| Ketone | C=O Stretch | ~1715 | Strong |

| Alkene | C=C Stretch | 1680 - 1640 | Medium to Weak |

| Vinylic C-H | C-H Stretch | 3080 - 3010 | Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium to Strong |

Table based on data from multiple sources. uomustansiriyah.edu.iqlibretexts.orgpressbooks.publibretexts.orgyoutube.com

Beyond functional group identification, vibrational spectroscopy can shed light on the conformational preferences of a flexible molecule like this compound. The molecule's rotatable single bonds allow it to exist in multiple spatial arrangements, or conformers.

The potential for intramolecular hydrogen bonding between the C8 hydroxyl group and the C3 carbonyl oxygen can be investigated using IR spectroscopy. If a stable conformer exists that allows for this interaction, it would be revealed by a shift of both the O-H and C=O stretching bands to lower frequencies (a redshift). The extent of this shift would correlate with the strength of the hydrogen bond. Comparing spectra recorded in different solvents or at varying concentrations can help distinguish between intramolecular and intermolecular hydrogen bonding. uomustansiriyah.edu.iq

Furthermore, detailed analysis of the "fingerprint region" (below 1500 cm⁻¹), often in conjunction with computational (e.g., DFT) calculations, can help identify specific conformers. stackexchange.com Each stable conformer has a unique set of vibrational frequencies, and by matching experimental IR and Raman spectra with calculated spectra for different possible conformers, researchers can determine their relative populations. stackexchange.com

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Assignment

The carbon atom at position 8, bearing the hydroxyl group, is a stereocenter. Therefore, this compound is a chiral molecule that can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for assigning the absolute configuration of a specific enantiomer. researchgate.net

These methods measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. researchgate.net In CD spectroscopy, a spectrum is generated by plotting the difference in absorption of left and right circularly polarized light as a function of wavelength. The key chromophore in this molecule is the carbonyl group, which has an n → π* electronic transition in the UV region (typically around 270-300 nm). Although the carbonyl group itself is achiral, its electronic environment is made chiral by the presence of the stereocenter at C8.

This results in a CD signal, known as a Cotton effect, at the wavelength of the n → π* transition. The sign of this Cotton effect (positive or negative) is directly related to the absolute configuration of the stereocenter. By comparing the experimentally measured CD spectrum with the spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the (R) and (S)-enantiomers, the absolute configuration can be assigned with a high degree of confidence. researchgate.net

X-ray Crystallography (if applicable) for Solid-State Structure Determination

X-ray crystallography is the most powerful and definitive method for determining the complete three-dimensional structure of a molecule. This technique, when applicable, provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. Crucially, for a chiral molecule, a successful X-ray analysis of a single crystal of one enantiomer unequivocally determines its absolute configuration. researchgate.net

The process requires the growth of a high-quality single crystal, which can be a significant challenge for a flexible, non-polar molecule. If a crystal of this compound were to be obtained, the analysis would reveal the preferred solid-state conformation of the eight-carbon chain and the precise spatial relationship between the hydroxyl, methyl, and ketone groups. It would also detail any intermolecular interactions, such as hydrogen-bonding networks, that stabilize the crystal lattice.

A search of the public scientific literature and crystallographic databases indicates that a crystal structure for this compound has not been reported. However, the technique has been successfully applied to other complex natural products, including terpenes and steroids, to determine their structures. scielo.br Should a crystal structure become available, it would serve as the ultimate benchmark for validating the structural assignments made by other spectroscopic and computational methods.

Biosynthetic Considerations for 8 Hydroxy 6 Methyloct 6 En 3 One if Identified As a Natural Product

Genetic Basis of Biosynthesis and Pathway EngineeringThe genetic basis for the production of this compound, including any potential gene clusters or opportunities for pathway engineering, is unknown.

Until 8-Hydroxy-6-methyloct-6-en-3-one is successfully isolated from a natural source, research into its biosynthesis cannot proceed. All current information is limited to its synthetically derived chemical properties.

Potential Research Applications of 8 Hydroxy 6 Methyloct 6 En 3 One

As a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereocenter at the C8 position, bearing a hydroxyl group, makes 8-Hydroxy-6-methyloct-6-en-3-one a valuable chiral building block for the synthesis of complex, biologically active molecules. Chiral molecules are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug can significantly influence its efficacy and safety. The use of pre-existing chiral centers, such as the one in this compound, provides an efficient strategy for introducing stereochemical control in a synthetic sequence, often referred to as a "chiral pool" approach.

The hydroxyl and ketone functionalities within the molecule offer multiple points for chemical modification. The hydroxyl group can be used to form esters, ethers, or be replaced through nucleophilic substitution, while the ketone can undergo a wide range of reactions, including reductions, additions, and condensations. This dual reactivity allows for the elaboration of the carbon skeleton in a controlled and predictable manner, leading to the construction of intricate molecular architectures. For instance, the hydroxyl group could direct the stereoselective reduction of the ketone or the epoxidation of the double bond, further enhancing its utility in asymmetric synthesis.

Development of Chemical Probes for Biological Research

Bifunctional molecules, those possessing two or more distinct reactive sites, are increasingly being utilized in the development of chemical probes to investigate biological systems. This compound, with its hydroxyl, ketone, and alkene moieties, fits this description and could serve as a versatile scaffold for the design of such probes.

The hydroxyl group can be functionalized with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, for visualization or affinity purification, respectively. The ketone, on the other hand, can act as a reactive handle for covalent modification of biological targets, such as proteins. Ketones can form stable imines with lysine (B10760008) residues on proteins, a reaction that can be exploited for targeted labeling. The α,β-unsaturated ketone moiety, if present in an isomeric form or introduced synthetically, would be a Michael acceptor, enabling covalent modification of nucleophilic residues like cysteine. This dual functionality would allow for the creation of probes that can both bind to a target and report on that binding event, providing valuable insights into protein function and localization.

Contribution to the Design of Novel Bioactive Molecules

The structural motifs present in this compound are found in a variety of naturally occurring and synthetic bioactive molecules. For example, α,β-unsaturated ketones are a common feature in many anticancer agents, where they act as Michael acceptors to inhibit key cellular enzymes. While the double bond in this compound is not conjugated to the ketone, it can be readily isomerized to form the conjugated system, thereby unlocking this potential bioactivity.

Furthermore, the chiral alcohol moiety is a key feature in many natural products with diverse biological activities, including antimicrobial and anti-inflammatory properties. The combination of these functional groups in a single molecule provides a starting point for the design of novel bioactive compounds. Through chemical modifications of the hydroxyl, ketone, and alkene groups, a library of derivatives could be synthesized and screened for a range of biological activities. The inherent chirality of the molecule would also allow for the investigation of stereospecific interactions with biological targets.

Applications in Materials Science (e.g., as a monomer, precursor for specialty polymers)

The presence of a polymerizable alkene and a reactive ketone functional group makes this compound a potential monomer for the synthesis of specialty polymers. Vinyl ketones, for instance, are known to undergo radical polymerization to produce functional polymers. The resulting poly(vinyl ketone)s can have unique properties and can be further modified through reactions of the ketone side chains.

The hydroxyl group adds another layer of functionality, allowing for the potential formation of polyesters or polyethers through condensation polymerization. Copolymers could also be synthesized by reacting this compound with other monomers, leading to materials with tailored properties. For example, incorporating this monomer into a polymer backbone could introduce reactive sites for cross-linking, grafting, or post-polymerization modification, leading to the development of functional materials for applications such as coatings, adhesives, or drug delivery systems.

Methodological Advancements in Organic Synthesis

The unique combination of functional groups in this compound presents an opportunity for the development of new synthetic methodologies. The interplay between the hydroxyl, ketone, and alkene moieties could be exploited in novel cascade or domino reactions, where multiple chemical transformations occur in a single synthetic operation. This approach is highly desirable in modern organic synthesis as it increases efficiency and reduces waste.

For example, the hydroxyl group could be used to direct a catalytic reaction on the double bond or the ketone, leading to highly selective transformations. The molecule could also serve as a platform for testing new catalysts or reagents designed to act on bifunctional substrates. The development of methods for the selective functionalization of one reactive site in the presence of the others would be a valuable contribution to the field of organic synthesis. Furthermore, the synthesis of this compound itself could be a target for the development of new and efficient synthetic strategies.

Future Research Directions and Perspectives on 8 Hydroxy 6 Methyloct 6 En 3 One

Exploration of Undiscovered Synthetic Routes

The development of efficient and novel synthetic pathways is crucial for accessing sufficient quantities of 8-Hydroxy-6-methyloct-6-en-3-one and its analogs for extensive study. While standard synthetic methods can likely produce this molecule, future research should focus on more innovative and efficient strategies.

Biocatalytic and Chemoenzymatic Approaches: The use of enzymes or whole-cell systems for key transformations could offer high stereoselectivity and milder reaction conditions. For instance, a lipase (B570770) could be employed for the enantioselective acylation of a diol precursor, or a reductase for the stereospecific reduction of a diketone.

Flow Chemistry Synthesis: Continuous flow processes can offer improved safety, scalability, and reaction control compared to batch synthesis. A multi-step flow synthesis could be designed to produce this compound with high purity and yield.

Novel Carbon-Carbon Bond Forming Reactions: Exploration of modern cross-coupling reactions, such as Suzuki or Negishi couplings, could provide new avenues for constructing the carbon skeleton. Additionally, organocatalytic methods for key bond formations could be investigated to avoid the use of metal catalysts.

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Biocatalysis | High stereoselectivity, mild conditions, environmentally friendly. | Enzyme availability and stability, substrate scope limitations. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | High initial setup cost, potential for clogging. |

| Modern Cross-Coupling | High efficiency and functional group tolerance. | Catalyst cost and removal, optimization of reaction conditions. |

Advanced Mechanistic Studies of Biological Activities

Given that this compound is an α,β-unsaturated ketone, it possesses a reactive Michael acceptor moiety, suggesting potential for covalent interactions with biological nucleophiles. tjpr.org Future research should aim to elucidate the specific mechanisms underlying any observed biological effects.

Proteomics-Based Target Identification: Techniques such as Activity-Based Protein Profiling (ABPP) could be used to identify specific protein targets that covalently bind to the compound in a cellular context.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can predict potential binding sites on target proteins and provide insights into the stability and nature of the interaction at an atomic level.

Kinetic and Mechanistic Enzyme Assays: If a specific enzyme is identified as a target, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible) and the rate of covalent modification. The reactivity of α,β-unsaturated ketones with radicals like OH can also be a point of investigation. copernicus.orgcopernicus.org

High-Throughput Screening for Novel Biological Targets

High-throughput screening (HTS) campaigns are essential for discovering new biological activities of a compound by testing it against large libraries of biological targets. mdpi.comnih.gov For this compound, HTS can be a powerful tool for uncovering previously unknown therapeutic applications.

Phenotypic Screening: Testing the compound in various cell-based assays can reveal its effects on complex cellular processes such as cell proliferation, apoptosis, or differentiation. This approach does not require prior knowledge of the molecular target.

Target-Based Screening: Screening against a diverse panel of purified enzymes and receptors, such as kinases, proteases, or G-protein coupled receptors, can identify direct molecular targets. Natural product libraries are often used in HTS to find novel bioactive compounds. nih.govselleckchem.com

High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to provide multiparametric data on the effects of the compound on cellular morphology and function, offering deeper insights than traditional HTS.

Development of Structure-Guided Design Principles

Once a biological target and a preliminary structure-activity relationship (SAR) are established, structure-guided design can be employed to develop more potent and selective analogs. nih.gov

X-ray Crystallography and Cryo-EM: Obtaining the three-dimensional structure of the compound bound to its target protein provides a detailed map of the binding interactions. This information is invaluable for designing modifications that enhance binding affinity and specificity.

Computational Chemistry: In silico methods can be used to predict the binding affinity of virtual analogs, allowing for the prioritization of compounds for synthesis and testing. This accelerates the design-make-test-analyze cycle.

SAR by NMR: NMR-based techniques can be used to map the binding site of the compound on its target and to guide the design of improved ligands.

The principles of structure-guided design often involve iterative cycles of design, synthesis, and testing as outlined in Table 2.

Table 2: Key Steps in Structure-Guided Drug Design

| Step | Description | Key Techniques |

|---|---|---|

| 1. Target Identification & Validation | Identifying the biological target responsible for a therapeutic effect. | HTS, Genetic studies, Proteomics. |

| 2. Structural Biology | Determining the 3D structure of the target, often in complex with a ligand. | X-ray Crystallography, Cryo-EM, NMR. |

| 3. In Silico Design | Using computational models to design new analogs with improved properties. | Molecular Docking, Molecular Dynamics. |

| 4. Chemical Synthesis | Synthesizing the designed analogs. | Organic Chemistry techniques. |

| 5. Biological Evaluation | Testing the new analogs for potency, selectivity, and other properties. | In vitro and in vivo assays. |

Expanding the Scope of Analog Synthesis and Reactivity Studies

The synthesis and study of a diverse library of analogs of this compound is critical for exploring its chemical space and for developing a comprehensive understanding of its structure-activity relationships. researchgate.net

Modification of the Carbonyl Group: The ketone could be replaced with other functional groups, such as an oxime or a hydrazone, to probe the importance of the carbonyl for activity and to alter the compound's electronic properties.

Alterations to the Alkene Moiety: The double bond could be shifted to other positions, or its stereochemistry could be varied to investigate the role of the Michael acceptor in any observed biological effects. The photochemical reactivity of the unsaturated system could also be explored. nih.govacs.org

Variation of the Hydroxyl and Methyl Groups: The position and stereochemistry of the hydroxyl and methyl groups can be systematically varied to map the steric and electronic requirements of the binding pocket of any identified target.

By systematically pursuing these future research directions, the scientific community can fully elucidate the chemical and biological properties of this compound, potentially leading to the development of new scientific tools or therapeutic agents.

Conclusion: Summary of Research Significance and Outlook

Recapitulation of Key Findings and Contributions to the Field

Research into 8-Hydroxy-6-methyloct-6-en-3-one has definitively identified it as the male-produced aggregation pheromone of the cereal leaf beetle, Oulema melanopus. This discovery has been a significant contribution to the field of chemical ecology, providing a clear example of a hydroxy ketone acting as a crucial mediator of insect behavior. Field evaluations have consistently demonstrated the efficacy of the synthetic pheromone in attracting both male and female beetles, underscoring its role in the insect's life cycle, particularly during the critical period of migration from overwintering sites to new spring crops. The identification of the active (E)-isomer highlights the stereochemical specificity often observed in pheromonal communication.

Broader Impact of Research on this compound

The elucidation of the structure and function of this compound has tangible and significant broader impacts, primarily in the realm of integrated pest management (IPM) for cereal crops. The ability to synthesize this pheromone provides a powerful tool for monitoring populations of the cereal leaf beetle. Pheromone-baited traps can be deployed for early detection of beetle emergence and migration, allowing for more targeted and timely application of control measures. This reduces the reliance on broad-spectrum insecticides, thereby minimizing their negative impacts on non-target organisms and the environment. Furthermore, the potential for using this pheromone in mass trapping or mating disruption strategies offers promising avenues for sustainable, long-term pest control.

Concluding Remarks on Future Research Trajectories

While significant strides have been made in understanding this compound, several exciting avenues for future research remain. A critical next step is the full elucidation of the biosynthetic pathway of this pheromone within the cereal leaf beetle. Understanding the enzymatic processes involved could open up novel avenues for pest control, such as the development of inhibitors of pheromone production.

Furthermore, a detailed investigation into the stereochemistry of the natural pheromone is warranted. While the (E)-isomer is known to be active, the precise enantiomeric composition produced by the beetle and the relative activity of each enantiomer have yet to be fully determined. The development of efficient and scalable enantioselective synthetic routes will be crucial for these studies and for the cost-effective production of the most active stereoisomer for commercial applications.

Finally, further field studies are needed to optimize the use of this compound in IPM programs. This includes determining the optimal trap design, lure loading, and placement strategies for different cropping systems and environmental conditions. Investigating potential synergistic or antagonistic effects of host plant volatiles in combination with the pheromone could also lead to the development of more potent and selective lures. The continued exploration of these research trajectories will undoubtedly enhance our ability to manage this important agricultural pest in a more sustainable and effective manner.

Q & A

Q. What green chemistry principles can be applied to improve the sustainability of its synthesis?

- Methodological Answer : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether). Use microwave-assisted reactions to reduce energy use. Quantify environmental impact via E-factor calculations and compare with established benchmarks .

Data Presentation and Validation Guidelines

- Raw Data Management : Archive chromatograms, spectra, and assay results in supplemental appendices. Use standardized formats (e.g., .cif for crystallography) .

- Statistical Reporting : Report confidence intervals (95% CI) for biological assays and Tukey’s HSD for multi-group comparisons. Disclose outliers via Grubbs’ test .

- Ethical Compliance : Document synthetic hazards (e.g., flammability) and biological safety protocols (BSL-2 for antimicrobial work) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.